4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-cyano-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-8-13(19-17-10)6-7-16-14(18)12-4-2-11(9-15)3-5-12/h2-5,8H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKWDEJYAHCCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This method is preferred due to its cost-effectiveness and reduced environmental impact. The reaction typically involves the fusion of aryl amines with ethyl cyanoacetate under high temperatures .
Chemical Reactions Analysis
Types of Reactions
4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The cyano group and the oxazole ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Substituent Variations
Lecozotan Hydrochloride ()
- Structure: 4-Cyano-N-substituted benzamide with a piperazinyl-benzodioxinyl group and pyridinyl moiety.
- Key Differences :
- Larger substituents (piperazine, benzodioxane) increase molecular weight (520.00 g/mol) and complexity.
- Biological Role : 5-HT1A receptor antagonist for Alzheimer’s disease.
- Comparison :
- The target compound’s smaller oxazole group may improve pharmacokinetics (e.g., absorption) but reduce receptor specificity compared to Lecozotan’s extended aromatic system.
Compound 45 (: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
- Structure : Benzamide with a 1,2,4-oxadiazole ring and thioether linkage.
- Key Differences: Oxadiazole vs. Thioether group enhances lipophilicity (higher logP) compared to the target’s ethyl linker.
- Comparison :
- The target compound’s oxazole may offer better hydrogen-bonding capacity, while the absence of a thioether could reduce membrane permeability.
Amide Linker and Directing Groups
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structure : Benzamide with a hydroxy-dimethyl ethyl group.
- Key Differences: Hydroxy group enables N,O-bidentate coordination for metal catalysis. Lacks the cyano substituent, reducing electronic effects.
- Comparison: The target compound’s cyano group may hinder metal coordination but enhance dipole interactions in biological targets.
Heterocyclic Hybrid Systems
Quinoxaline-Benzamide Derivatives ()
- Structure: Benzamide fused with quinoxaline and triazole/thiadiazole rings.
- Higher molecular complexity may limit synthetic accessibility.
- Comparison :
- The target compound’s simpler structure offers easier synthesis but fewer opportunities for intercalation-based mechanisms.
Data Table: Structural and Inferred Properties
Biological Activity
4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Cyano Group: Enhances reactivity and interaction with biological targets.
- Oxazole Ring: Contributes to the compound's stability and potential biological activity.
- Benzamide Moiety: Known for various pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: The oxazole ring may interact with enzymes through hydrogen bonding and π-π interactions, modulating their activity.
- Microtubule Disruption: Similar compounds have shown potential in disrupting microtubule formation, which is critical for cell division and growth pathways .
- Anticancer Properties: Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines .
Biological Activity Overview
A summary of biological activities associated with this compound is presented in the following table:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth at sub-micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research indicated that this compound effectively inhibits lipoxygenase (LOX), an enzyme involved in inflammatory responses. Docking studies revealed that it binds to the active site of LOX, suggesting a mechanism for its anti-inflammatory properties .
Pharmacological Implications
The diverse biological activities of this compound highlight its potential applications in drug development. Its ability to modulate enzyme activity and induce apoptosis positions it as a candidate for further exploration in therapeutic interventions against cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
